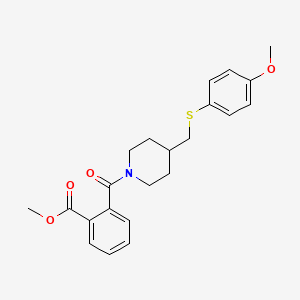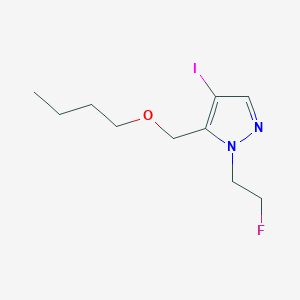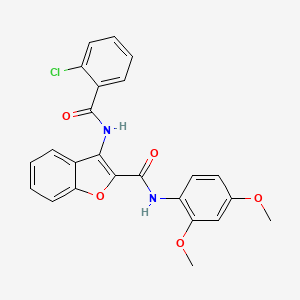
Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate" is a complex organic molecule that appears to be related to various research areas, including the synthesis of heterocyclic systems, chemosensors, and potential organic molecular electronic materials. The molecule contains a piperidine skeleton, which is a common motif in medicinal chemistry, and is substituted with various functional groups that could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related piperidine compounds has been explored in several studies. For instance, a method for the regioselective introduction of a bis(methoxycarbonyl)-methyl group into the 4-position of the piperidine skeleton was developed, starting from 2-piperidinecarboxylic acid and involving electrochemical oxidation of carbamates . Another study focused on the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, which used 4-piperidinecarboxylate as the raw material . These methods could potentially be adapted or provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction. For example, the crystal structure of Methyl N-(4-methoxyphenylmethyl)-N'-cyanocarbamimidothioate and Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N'-cyanocarbamimidothioate was elucidated, revealing one-dimensional zigzag molecular chains and three-dimensional networks stabilized by hydrogen bonds . Similarly, the structure of 1-Formyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one was determined, showing a distorted twist-boat conformation of the piperidine-4-one rings . These studies provide valuable information on how substituents on the piperidine ring can affect the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of piperidine derivatives with various reagents has been investigated. For instance, reactions of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with piperidine resulted in the formation of amides . This suggests that the thioether group in the compound of interest may also participate in similar reactions, potentially leading to the formation of amides or other derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate" are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, the melting point, solubility, and stability of the compound could be inferred from related structures like the intermediates used in the synthesis of vandetanib . Additionally, the presence of methoxy and thioether groups could suggest certain solubility characteristics in organic solvents and potential reactivity towards electrophilic agents.
Applications De Recherche Scientifique
Photophysical Properties and Quantum Yields
Research on compounds structurally related to Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate has focused on their synthesis and photophysical properties. For example, the study of Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and its derivatives revealed significant enhancements in quantum yield and unique luminescence properties upon introducing methoxy and cyano groups, which may imply potential applications in optoelectronic devices and sensors due to their deep blue luminescence and solvatochromic effects (Soyeon Kim et al., 2021).
Molecular Electronics and Structural Analysis
Another area of research involves the synthesis of sila-analogues of high-affinity, selective σ ligands, which are structurally related to Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate. These studies include detailed structural analyses and pharmacological profiling, indicating potential applications in developing new materials for molecular electronics and pharmacology (R. Tacke et al., 2003).
Synthesis of Heterocyclic Systems
The compound and its derivatives have been utilized as reagents in the synthesis of complex heterocyclic systems, demonstrating its versatility in organic synthesis. For example, the preparation of various heterocyclic compounds, including pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-one, highlights its role in medicinal chemistry and the development of new pharmacologically active compounds (Lovro Selič et al., 1997).
Antimicrobial and Molluscicidal Activity
Investigations into prenylated benzoic acid derivatives from plants like Piper aduncum have identified compounds with significant antimicrobial and molluscicidal activities. This research suggests potential applications in agricultural and pharmaceutical industries for the development of new bioactive agents (J. Orjala et al., 1993).
Crystal Structure and Molecular Interaction Studies
Detailed crystallographic studies of related compounds have provided insights into their molecular structures and interactions, which are crucial for designing molecular materials with specific electronic properties. Such studies have implications for material science, especially in the context of organic molecular electronics and the development of novel molecular structures with tailored properties (Yin‐Xiang Lu et al., 2011).
Propriétés
IUPAC Name |
methyl 2-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-26-17-7-9-18(10-8-17)28-15-16-11-13-23(14-12-16)21(24)19-5-3-4-6-20(19)22(25)27-2/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOFVINIPLPTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2516228.png)



![2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2516237.png)




![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2516244.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2516245.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2516246.png)

